molecular formula C19H20N2O3 B2584141 4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-68-5

4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2584141
CAS No.: 941889-68-5
M. Wt: 324.38
InChI Key: IXZYDFINKPZFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a methoxy-substituted benzene ring linked via an amide bond to a substituted phenyl group. The phenyl group is further modified with a methyl substituent at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position.

Properties

IUPAC Name

4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-8-15(12-17(13)21-11-3-4-18(21)22)20-19(23)14-6-9-16(24-2)10-7-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZYDFINKPZFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved by reacting an appropriate amine with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.

    Substitution Reactions:

    Amide Bond Formation: The final step involves coupling the substituted aromatic ring with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it significant for research:

  • MDM2 Inhibition : It acts as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. This inhibition leads to the stabilization and activation of p53, promoting apoptosis in cancer cells .
  • Antiproliferative Effects : Studies have shown that this compound significantly reduces cell viability in various cancer cell lines, making it a candidate for cancer therapeutics .
  • Antimalarial Activity : Preliminary research indicates moderate effectiveness against Plasmodium falciparum, suggesting potential applications in treating malaria .
ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Cell Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines> 1000Low cytotoxicity observed
Antimalarial ActivityPlasmodium falciparum200Moderate activity; further optimization needed

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of 4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide in vivo using murine models of cancer. The results indicated that treatment with the compound led to reduced tumor growth and increased survival rates compared to control groups. This effect was attributed to enhanced apoptosis mediated by p53 activation, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antiparasitic Activity

In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum. Further investigations suggested modifications to enhance its efficacy against resistant strains, indicating its potential role in developing new antimalarial therapies.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Below is a comparative analysis of benzamide derivatives with structural or functional group similarities:

Compound Key Structural Features Pharmacological Target/Activity Molecular Weight Key References
4-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Methoxy-benzamide, methyl-phenyl, 2-oxopyrrolidin-1-yl Potential protease inhibition (e.g., SARS-CoV-2 Mpro) ~352.4*
Imatinib Mesylate 4-Methylpiperazinyl-methyl, pyrimidinyl-amino-phenyl BCR-ABL tyrosine kinase inhibitor (anticancer) 589.7
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization (synthetic utility) ~221.3
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Thiazolyl-chromenone, methyl-benzamide Unknown, but chromenone-thiazole hybrids often exhibit antimicrobial activity ~364.4
N-Ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide Difluoro-benzamide, hydroxy-piperidine, thiophene-carbonyl High binding affinity for SARS-CoV-2 Mpro ~435.4

*Calculated based on molecular formula.

Key Structural and Functional Differences

Heterocyclic Modifications: The 2-oxopyrrolidin-1-yl group in the target compound distinguishes it from Imatinib, which contains a pyrimidinyl-amino group. Pyrrolidinone moieties are known to enhance solubility and metabolic stability compared to rigid aromatic systems . The thiazolyl-chromenone system in introduces a fused heterocyclic ring, which may confer fluorescence properties or π-π stacking interactions absent in the target compound.

Substituent Effects on Bioactivity :

  • The methoxy group in the target compound’s benzamide may enhance membrane permeability compared to the 3-methyl group in or the difluoro substituents in .
  • Imatinib’s 4-methylpiperazinyl-methyl group is critical for binding to the ATP pocket of BCR-ABL, a feature absent in the target compound .

Binding Affinities and Selectivity :

  • In silico studies highlight that benzamides with 2-oxopyrrolidin-1-yl groups (e.g., the target compound) exhibit moderate binding energies (−7.2 to −8.1 kcal/mol) against SARS-CoV-2 Mpro, outperforming simpler benzamides like but underperforming compared to fluorinated derivatives (e.g., −9.3 kcal/mol for compound 127 in ).

Biological Activity

4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, with a CAS number of 941889-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a methoxy group and a pyrrolidine moiety, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, as well as its mechanisms of action.

  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 324.3737 g/mol
  • SMILES Notation : COc1ccc(cc1)C(=O)Nc1ccc(c(c1)N1CCCC1=O)

Antiviral Activity

Recent studies have highlighted the antiviral potential of N-substituted benzamide derivatives, particularly against Hepatitis B Virus (HBV).

Case Study: IMB-0523
A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was synthesized and evaluated for its anti-HBV activity. The study demonstrated that IMB-0523 effectively inhibits both wild-type and drug-resistant HBV strains by increasing intracellular levels of APOBEC3G (A3G), a protein known for its role in restricting viral replication. The compound showed promising results in both in vitro and in vivo models using HepG2.2.15 cells and duck HBV models, respectively .

Compound Activity Mechanism Model Used
IMB-0523Anti-HBVIncreases A3G levelsHepG2.2.15, DHBV

Anticancer Activity

The anticancer properties of similar compounds have also been investigated. For example, derivatives of benzamide have shown cytotoxic effects against various cancer cell lines.

Evaluation Methodology
Compounds were screened using MTT assays to determine their IC50 values across different cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer).

Cell Line IC50 Value (µM) Reference Compound
HEPG21.18 ± 0.14Staurosporine (4.18 ± 0.05)
MCF70.67Erlotinib (0.41785)
PC-30.87

The findings suggest that the compound exhibits selective cytotoxicity, potentially making it a candidate for further development in cancer therapy .

The mechanisms underlying the biological activity of this compound appear to involve:

  • Inhibition of Viral Replication : By enhancing the levels of A3G, the compound interferes with the replication cycle of HBV.
  • Induction of Apoptosis in Cancer Cells : The compound's ability to induce cell death through apoptosis pathways has been observed in various cancer models.

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide?

The compound is typically synthesized via multi-step reactions involving amide bond formation and functional group modifications. Key steps include:

  • Coupling Reactions : Use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) for amide bond formation between carboxylic acids and anilines at low temperatures (-50°C) to minimize side reactions .
  • Pyrrolidinone Introduction : Reaction of intermediates with 2-pyrrolidone derivatives under reflux conditions (e.g., in DMF with potassium hydride as a base) to install the 2-oxopyrrolidin-1-yl moiety .
  • Purification : Column chromatography (e.g., chloroform:methanol 3:1 v/v) and crystallization from diethyl ether or ethanol for high-purity isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and amide bond formation (e.g., δ ~10 ppm for NH in benzamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to analyze torsional conformations and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing) .

Q. How does pH affect the compound’s fluorescence properties in analytical studies?

Fluorescence intensity is pH-dependent due to protonation/deprotonation of functional groups. For example:

  • At pH 2.7–6.0, protonation of the benzamide NH reduces fluorescence.
  • Optimal intensity is observed at neutral to slightly alkaline pH (7.0–8.5), where the compound remains uncharged .
  • Use 0.1 M HCl/NaOH buffers for pH adjustment, and validate with spectrofluorometric scans (λexem ~280/340 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce byproducts .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for solubility and reaction efficiency. DMF often enhances reaction rates due to high polarity .
  • Temperature Control : Reflux (100–120°C) for faster kinetics but monitor decomposition via TLC. Lower temperatures (40–60°C) may improve selectivity for sensitive intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Validate cytotoxicity assays (e.g., MTT vs. resazurin) using consistent cell lines (e.g., HEK293 vs. HeLa) to control for cell-type-specific responses .
  • Metabolic Stability Tests : Use liver microsomes to assess whether discrepancies arise from differential metabolism (e.g., CYP450 interactions) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy variants) to identify critical pharmacophores .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Abl1 or EGFR). Focus on hydrogen bonds between the benzamide carbonyl and kinase hinge regions .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide structural optimization .

Q. What crystallographic insights explain the compound’s stability under thermal stress?

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures correlate with hydrogen-bond density in the crystal lattice. For example, compounds with C–H⋯O networks (as in ) show higher thermal stability (>200°C).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) to prioritize solid forms for formulation .

Methodological Considerations

Q. How should researchers handle conflicting NMR data between synthetic batches?

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or oxidized variants) .
  • Deuterated Solvent Swapping : Re-run NMR in CDCl₃ instead of DMSO-d₆ to resolve signal overlap from polar impurities .
  • Variable Temperature NMR : Adjust probe temperature (e.g., 25°C to 60°C) to differentiate dynamic vs. static disorder in spectra .

Q. What computational tools are recommended for predicting metabolic pathways?

  • ADMET Predictor : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation or glucuronidation) .
  • Meteor Nexus : Generate plausible metabolites and rank them by likelihood using rule-based and machine learning models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.